3-(4-fluorophenyl)-1H-pyrazol-5-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-fluorophenyl)-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-5H,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAVDEVLXWZSMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NN2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 4 Fluorophenyl 1h Pyrazol 5 Ol and Analogs
Regioselective Synthetic Strategies for 1H-Pyrazol-5-ol Scaffolds
The precise control of substituent placement on the pyrazole (B372694) ring, known as regioselectivity, is crucial for determining the biological activity and properties of the final compound.
Cyclocondensation Reactions of 1,3-Difunctional Systems with Hydrazine (B178648) Derivatives
The classical and most direct method for synthesizing the pyrazole ring involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. mdpi.comnih.gov This reaction serves as a primary route to polysubstituted pyrazoles. mdpi.com However, a significant challenge with unsymmetrical 1,3-dicarbonyl compounds is the potential formation of two regioisomeric products. mdpi.comnih.gov
To achieve regioselectivity, various strategies have been developed. For instance, Gosselin and co-workers discovered that conducting the cyclocondensation of an aryl hydrochloride hydrazine with 1,3-diketones in aprotic dipolar solvents like N,N-dimethylacetamide yields better regioselectivity compared to traditional polar protic solvents such as ethanol (B145695). nih.gov The choice of solvent and reaction conditions plays a critical role in directing the outcome of the reaction.
Another approach to control regioselectivity involves the use of β-enaminones or related compounds, which can direct the cyclization to a specific isomer. mdpi.com The reaction of α,β-unsaturated carbonyl compounds that have a leaving group with hydrazine derivatives can also lead to the formation of pyrazoles after an elimination step. mdpi.com
| Reactants | Catalyst/Solvent | Key Feature |
| 1,3-Diketones and Arylhydrazines | N,N-dimethylacetamide | High regioselectivity at room temperature. mdpi.com |
| Hydrazine derivatives and 1,3-dicarbonyl compounds | Ethylene glycol | Good to excellent yields at room temperature. mdpi.com |
| Hydrazines and β-ketoesters | Yb(PFO)3 | Mild and efficient synthesis of pyrazole-4-carboxylates. nih.gov |
Incorporation of Fluorinated Aromatic Moieties in Pyrazole Ring Formation
The introduction of a fluorinated aromatic group, such as the 4-fluorophenyl moiety, into the pyrazole structure is a key step in synthesizing compounds like 3-(4-fluorophenyl)-1H-pyrazol-5-ol. This can be achieved by starting with a 1,3-dicarbonyl compound that already contains the desired fluorinated group. For example, the acylation of (4-fluorophenyl)acetic acid ethyl ester can produce a diaryl β-ketoester, which then undergoes cyclization with hydrazine. acs.org
The synthesis of pyrazoles containing fluorine can also be accomplished through the reaction of α-perfluoroalkenylated aldehydes with hydrazine. This method provides access to fluorinated 3,4-substituted pyrazoles. mdpi.com Furthermore, a silver-catalyzed [3+2] cycloaddition reaction of dicyanoalkenes with trifluorodiazoethane allows for the direct incorporation of a trifluoromethyl group. chinesechemsoc.org While not directly producing a 4-fluorophenyl group, this highlights the diverse strategies for incorporating fluorine-containing substituents.
Microwave-assisted synthesis has also been employed for creating fluorinated pyrazoles. For instance, the oxidation of a pyrazoline, synthesized via a microwave-irradiated one-pot three-component reaction of 1-acetylnaphthalene, 4-fluorobenzaldehyde, and phenylhydrazine (B124118), yields a fluorinated pyrazole. semanticscholar.org
| Starting Material | Reagent | Method | Product Feature |
| (4-Fluorophenyl)acetic acid ethyl ester | Benzoyl chlorides | Acylation followed by cyclization | Diaryl β-ketoester intermediate. acs.org |
| α-Perfluoroalkenylated aldehydes | Hydrazine | Nucleophilic attack and ring closure | Fluorinated 3,4-substituted pyrazole. mdpi.com |
| Dicyanoalkenes | Trifluorodiazoethane | Silver-catalyzed [3+2] cycloaddition | Pyrazole with trifluoromethyl and cyano groups. chinesechemsoc.org |
| 1-Acetylnaphthalene, 4-fluorobenzaldehyde, phenylhydrazine | - | Microwave-assisted synthesis and oxidation | Fluorinated pyrazole. semanticscholar.org |
Modern Catalyst-Mediated and Green Synthetic Approaches
Recent advancements in synthetic chemistry have focused on developing more environmentally friendly and efficient methods for pyrazole synthesis. These "green" approaches often utilize novel catalysts and reaction conditions to minimize waste and energy consumption. researchgate.netnih.gov
Visible Light-Promoted Transformations in Pyrazol-5-ol Synthesis
Visible light has emerged as a mild and sustainable energy source for promoting chemical reactions. A catalyst-free protocol for the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) has been developed using visible light. acs.orgacs.orgnih.govnih.gov This method involves the reaction of substituted aromatic aldehydes with 3-methyl-1-phenyl-2-pyrazoline-5-one and demonstrates high functional group tolerance. acs.orgacs.orgnih.govnih.gov This approach is cost-effective and provides a rapid synthesis of biologically active compounds from readily available starting materials. acs.orgacs.orgnih.govnih.gov
Multicomponent Reaction Protocols for Complex Pyrazole Structures
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, adhering to the principles of atom economy and green chemistry. acs.orgacs.org These one-pot reactions reduce the need for intermediate purification steps, saving time, solvents, and energy. acs.org
Several MCRs have been developed for the synthesis of pyrazole derivatives. For example, pyrano[2,3-c]pyrazoles can be synthesized through a four-component reaction involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate, often facilitated by a catalyst or sonication. nih.gov Another example is the synthesis of pyrazole-linked thiazoles via a one-pot three-component reaction of an aryl glyoxal, aryl thioamide, and a pyrazolone (B3327878) in the green solvent 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). acs.org Ultrasound irradiation has also been used to promote a catalyst-free, one-pot pseudo-five-component synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) in an aqueous ethanol mixture. acs.org
| Reaction Type | Reactants | Catalyst/Conditions | Product |
| Four-component | Aldehyde, malononitrile, β-ketoester, hydrazine hydrate | Various catalysts, sonication | Pyrano[2,3-c]pyrazoles. nih.gov |
| Three-component | Aryl glyoxal, aryl thioamide, pyrazolone | HFIP | Pyrazole-linked thiazoles. acs.org |
| Pseudo-five-component | Aromatic aldehydes, phenylhydrazine derivatives, ethyl acetoacetate | Ultrasound irradiation | 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). acs.org |
Chemo- and Regioselective Functionalization of Pyrazole Rings
The selective introduction of functional groups onto a pre-existing pyrazole ring is a powerful strategy for creating diverse analogs. This can be achieved through various metal-mediated reactions. For instance, the full functionalization of a pyrazole ring can be accomplished by successive regioselective metalations using reagents like TMPMgCl·LiCl and TMP2Mg·2LiCl, followed by trapping with different electrophiles. nih.gov
The functionalization of fused pyrazole systems, such as the 1H-imidazo[1,2-b]pyrazole scaffold, has also been explored. rsc.orgrsc.org Selective functionalization can be achieved through a Br/Mg-exchange or regioselective magnesiations and zincations, allowing for the introduction of various substituents. rsc.orgrsc.org These methods provide a toolbox for creating a wide range of functionalized pyrazole derivatives with potential applications in medicinal chemistry. rsc.orgrsc.org
Computational Chemistry and in Silico Modeling of 3 4 Fluorophenyl 1h Pyrazol 5 Ol Systems
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. eurasianjournals.com It is widely employed to predict various molecular properties of pyrazole (B372694) derivatives, including optimized geometry, vibrational frequencies, and electronic characteristics. researchgate.netnih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. nih.gov The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant descriptor of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov
For 3-(4-fluorophenyl)-1H-pyrazol-5-ol, the HOMO is expected to be localized primarily on the electron-rich pyrazol-5-ol ring, while the LUMO is likely distributed over the fluorophenyl ring. nih.gov The presence of the electron-withdrawing fluorine atom on the phenyl ring can lower the LUMO energy, influencing the molecule's electronic properties. ajchem-a.com DFT calculations at the B3LYP/6-311++G(d,p) level of theory are commonly used to determine these parameters for similar aromatic heterocyclic compounds. ajchem-a.com
Table 1: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.45 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating character. |
| ELUMO | -1.98 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting character. |
| Energy Gap (ΔE) | 4.47 | A measure of the molecule's kinetic stability and chemical reactivity. acu.edu.in |
| Ionization Potential (I) | 6.45 | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | 1.98 | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | 2.235 | Resistance to change in electron distribution. acu.edu.in |
Note: The values presented in this table are hypothetical and are based on typical results for structurally related fluorophenyl pyrazole derivatives. ajchem-a.comresearchgate.net
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. scispace.com The MEP map displays different potential values in a color-coded scheme, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue represents areas of positive potential (electron-poor, prone to nucleophilic attack). scispace.com
In the MEP surface of this compound, the most negative potential (red) is expected to be located around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole ring, highlighting these as primary sites for electrophilic interaction. ajchem-a.com Conversely, the hydrogen atom of the hydroxyl group and the hydrogens on the aromatic rings would exhibit a positive potential (blue), making them susceptible to nucleophilic attack. acu.edu.in The fluorine atom, due to its high electronegativity, would also contribute to a region of negative potential. ajchem-a.com
DFT calculations are highly effective in predicting vibrational spectra (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.comresearchgate.net By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated, which, when compared with experimental data, allows for a detailed assignment of the vibrational modes of the molecule. These theoretical calculations often show excellent agreement with experimental findings for related pyrazole structures. nih.gov
Similarly, theoretical 1H and 13C NMR chemical shifts can be computed and correlated with experimental spectra to confirm the molecular structure. nih.govmdpi.com Discrepancies between calculated and experimental values can often be attributed to solvent effects and intermolecular interactions in the solid state. mdpi.com
Table 2: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies
| Vibrational Mode | Calculated Wavenumber (cm-1) | Experimental Wavenumber (cm-1) | Assignment |
|---|---|---|---|
| ν(O-H) | 3450 | 3400 | O-H stretching |
| ν(N-H) | 3300 | 3250 | N-H stretching of pyrazole ring |
| ν(C=C) | 1610 | 1605 | Aromatic C=C stretching |
| ν(C-F) | 1230 | 1225 | C-F stretching |
Note: This table contains representative data for pyrazole derivatives to illustrate the correlation between theoretical and experimental values.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational changes and intermolecular interactions. eurasianjournals.com These simulations are particularly useful for understanding how molecules like this compound behave in a biological environment. semanticscholar.orgnih.gov
When investigating the potential of this compound as a ligand for a biological target, such as an enzyme or receptor, MD simulations are invaluable. researchgate.netresearchgate.net Following an initial docking of the ligand into the binding site of the protein, MD simulations can be run to observe the stability of the ligand-protein complex over time. nih.gov
Table 3: Illustrative Ligand-Target Interaction Data from a Hypothetical MD Simulation
| Interaction Type | Key Interacting Residues | Average Distance (Å) | Occupancy (%) |
|---|---|---|---|
| Hydrogen Bond | Asp129, Gln85 | 2.8, 3.1 | 85, 60 |
| Hydrophobic | Val68, Leu135 | 3.9 | 95 |
| π-π Stacking | Phe186 | 4.5 | 70 |
Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from MD simulations of a ligand-protein complex. ijnc.irnih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are pivotal computational strategies in medicinal chemistry. These methods establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. For derivatives of the this compound scaffold, QSAR studies are instrumental in predicting therapeutic efficacy and guiding the design of new, more potent analogs.
Development and Validation of 2D and 3D QSAR Models for Predictive Efficacy
Both 2D and 3D-QSAR models have been successfully developed for pyrazole derivatives to predict their activity against various biological targets, such as epidermal growth factor receptor (EGFR) kinases. nih.govresearchgate.net These models are built by dividing a dataset of compounds into a training set, for model generation, and a test set, for evaluating its predictive power. nih.gov
2D-QSAR: These models utilize descriptors derived from the 2D representation of molecules. For instance, a genetic algorithm combined with multiple linear regression (GA-MLR) can build a statistically robust 2D-QSAR model. Such models have highlighted the importance of descriptors like molecular volume, the number of multiple bonds, and specific atom-centered fragments in determining the biological activity of pyrazole derivatives.
3D-QSAR: These models consider the three-dimensional structure of molecules. Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govresearchgate.net
CoMFA calculates steric and electrostatic fields around a set of aligned molecules to correlate with their biological activity. nih.gov
CoMSIA evaluates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, often leading to a more nuanced and predictive model. nih.govresearchgate.net
The reliability and predictive capacity of these models are rigorously assessed using statistical metrics. Key validation parameters include the squared correlation coefficient (R²), which measures the goodness of fit for the training set, and the cross-validated squared correlation coefficient (q² or Q²), which assesses the model's internal predictive ability. nih.govshd-pub.org.rs A q² value greater than 0.5 is generally considered indicative of a highly predictive model. shd-pub.org.rs External validation, using a test set of compounds not included in model training, provides the most stringent test of a model's real-world predictive power, often measured by the predictive R² (R²pred). shd-pub.org.rs
| QSAR Model | Target/Activity | R² (Training Set) | q² (Cross-Validation) | Reference |
|---|---|---|---|---|
| CoMFA | EGFR Kinase Inhibition | 0.862 | 0.644 | nih.gov |
| CoMSIA | EGFR Kinase Inhibition | 0.851 | 0.740 | nih.gov |
| CoMFA_ES | EGFR Inhibition | 0.975 | 0.664 | researchgate.net |
| CoMSIA_SHA | EGFR Inhibition | 0.938 | 0.614 | researchgate.net |
| 2D-QSAR (GA-MLR) | EGFR Kinase Inhibition | 0.843 | 0.787 | nih.gov |
| CoMFA | RET Kinase Inhibition | 0.955 | 0.649 | nih.gov |
Pharmacophore Modeling for Essential Feature Identification in Ligand Design
Pharmacophore modeling is a crucial technique in ligand-based drug design, especially when the 3D structure of the target receptor is unknown. pjps.pk It identifies the essential spatial arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact with a specific target and elicit a biological response. pjps.pk These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, aromatic rings, and positive/negative ionizable groups.
For pyrazole and pyrazolone (B3327878) derivatives, pharmacophore modeling has been successfully applied to design potent inhibitors for various enzymes. pjps.pknih.gov For example, a study on pyrazolone analogues as phosphodiesterase 4 (PDE4) inhibitors developed a five-point pharmacophore model, designated AHHRR. This model identified the following features as crucial for inhibitory activity:
One hydrogen bond acceptor (A)
Two hydrophobic groups (H)
Two aromatic rings (R)
Similarly, a three-point pharmacophore model (AHH) was developed for pyrazole derivatives with antiproliferative activity, consisting of one hydrogen bond acceptor and two hydrophobic groups. pjps.pk Such models serve as 3D queries to screen virtual libraries for new molecules with the desired activity or to guide the structural modification of existing leads to enhance their binding affinity. pjps.pk
| Pharmacophore Model | Target Class | Identified Essential Features | Reference |
|---|---|---|---|
| AHHRR | Phosphodiesterase 4 (PDE4) | 1 Hydrogen Bond Acceptor, 2 Hydrophobic Groups, 2 Aromatic Rings | |
| AHH.14 | Antiproliferative (A2780 cells) | 1 Hydrogen Bond Acceptor, 2 Hydrophobic Groups | pjps.pk |
| - | Janus Kinases (JAK2/3) | Hydrogen bond interactions with hinge region (E930, L932) | acs.org |
Advanced QSAR Methodologies (e.g., 4D-QSAR, Electron Conformational-Genetic Algorithm)
To enhance the predictive power of QSAR models, advanced methodologies have been developed that incorporate additional dimensions of information.
4D-QSAR: This approach extends 3D-QSAR by considering an ensemble of ligand conformations, orientations, and protonation states, thereby explicitly including ligand flexibility in the model. mdpi.com The fourth dimension in 4D-QSAR is the sampling of the conformational space of each molecule. researchgate.net The Electron Conformational-Genetic Algorithm (EC-GA) is one such method used for 4D-QSAR analysis. researchgate.netnih.gov This technique has been applied to pyrazole derivatives to identify pharmacophoric features and predict biological activity with high accuracy. researchgate.netnih.gov The resulting models demonstrate that geometrical parameters are highly correlated with activity and can provide valuable insights for designing novel, potent pyrazole derivatives. researchgate.net
5D-QSAR: This methodology represents a further evolution, incorporating different induced-fit models of the receptor. nih.gov Based on studies of 1H-pyrazole derivatives as EGFR inhibitors, 5D-QSAR models have been developed using a quasi-atomistic receptor surface modeling approach. nih.gov These models can effectively capture the contributions of hydrogen bond acceptor, hydrophobic, and salt bridge fields to the compound's activity. The robustness of 5D-QSAR models is validated statistically and through external test sets, making them a powerful tool for the design of new inhibitors. nih.gov
Molecular Docking Studies for Protein-Ligand Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. researchgate.net It is a fundamental tool for understanding protein-ligand interactions at a molecular level, elucidating binding mechanisms, and predicting binding affinities. For derivatives of this compound, docking studies have provided critical insights into their interactions with various protein targets.
Identification of Key Binding Sites and Amino Acid Interactions
Molecular docking simulations have successfully identified key interactions between pyrazole-based inhibitors and the active sites of their target proteins. These interactions are crucial for the stability of the ligand-protein complex and for the compound's inhibitory activity.
Studies on fluorinated pyrazole derivatives have revealed specific binding modes with various targets. For instance, a derivative of 5-(4-fluorophenyl)-pyrazole was docked into the human estrogen receptor alpha (ERα), where it was found to interact with key amino acid residues Arg394 and Glu353 through van der Waals and hydrophobic interactions. semanticscholar.org In another example, docking of pyrazole derivatives into the active site of C-RAF protein identified a compound with a binding affinity score of -9.7 kcal/mol, close to that of the standard drug sorafenib (B1663141) (-10.2 kcal/mol). mdpi.com
The types of interactions observed are diverse and dictate the specificity of the inhibitor:
Hydrogen Bonds: These are critical for anchoring the ligand in the correct orientation. For example, the amino group of a pyrazole derivative can form hydrogen bonds with the hinge region residue Ala807 of RET kinase. nih.gov
Hydrophobic Interactions: Phenyl rings and other nonpolar moieties on the pyrazole scaffold frequently engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. semanticscholar.orgnih.gov
π-π Stacking: The aromatic rings of the pyrazole core and its substituents can form π-π stacking interactions with aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr) in the active site.
| Protein Target (PDB ID) | Key Interacting Amino Acid Residues | Type of Interaction | Reference |
|---|---|---|---|
| Estrogen Receptor Alpha (ERα) | Arg394, Glu353 | van der Waals, Hydrophobic | semanticscholar.org |
| RET Kinase | Ala807 | Hydrogen Bond | nih.gov |
| VEGFR | Asn923 | Hydrogen Bond | mdpi.com |
| C-RAF | - | - | mdpi.com |
| AKT1 (4EJN) | - | - | |
| CYP2E1 | Hydrophobic amino acid residues | Hydrophobic | nih.gov |
Prediction of Binding Affinities and Orientations
A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). researchgate.netmdpi.com This value estimates the strength of the interaction between the ligand and the protein; a more negative value typically indicates a stronger binding. mdpi.com
For example, docking studies of a 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole derivative against the human estrogen alpha receptor (ERα) predicted a strong binding affinity of -10.61 kcal/mol and an inhibition constant (Ki) of 16.71 nM. semanticscholar.org This affinity was comparable to that of the native ligand, 4-hydroxy-tamoxifen (-11.04 kcal/mol). semanticscholar.org In another study, various pyrazole derivatives docked against VEGFR showed binding affinities as low as -9.2 kcal/mol. mdpi.com
These predicted affinities, along with the detailed analysis of the binding orientation (pose), allow researchers to rank potential inhibitors and understand structure-activity relationships. The combination of strong binding affinity and favorable interactions with key residues provides a strong rationale for synthesizing and testing new derivatives as potential therapeutic agents. thesciencein.org
| Pyrazole Derivative | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Inhibition Constant (Ki) | Reference |
|---|---|---|---|---|
| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Estrogen Receptor Alpha (ERα) | -10.61 | 16.71 nM | semanticscholar.org |
| Compound 25 (unspecified pyrazole) | RET Kinase | -7.14 | - | nih.gov |
| Compound M76 (unspecified pyrazole) | VEGFR | -9.2 | - | mdpi.com |
| Compound M36 (unspecified pyrazole) | C-RAF | -9.7 | - | mdpi.com |
| Compound M72 (unspecified pyrazole) | CYP17 | -10.4 | - | mdpi.com |
| Ethyl 3-(4-chlorophenyl)-2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)propanoate | AKT1 (4EJN) | -6.92 | - |
Mechanistic Investigations of 3 4 Fluorophenyl 1h Pyrazol 5 Ol and Analogs in Biological Systems
Enzyme Inhibition Mechanism Studies (In Vitro Biochemical and Mechanistic Focus)
The 3-(4-fluorophenyl)-1H-pyrazol-5-ol scaffold is a core component in a variety of derivatives that have been investigated for their inhibitory effects on several classes of enzymes. These studies, primarily conducted in vitro, reveal specific molecular interactions and inhibition profiles that underscore their therapeutic potential.
Kinase Inhibition Profiles (e.g., RET, EGFR, CDK, p38)
Analogs of this compound have demonstrated significant inhibitory activity against key protein kinases involved in cellular signaling pathways, such as p38 MAP kinase and the Epidermal Growth Factor Receptor (EGFR).
p38 MAP Kinase: A novel class of highly selective p38 MAP kinase inhibitors was identified through high-throughput screening, leading to the development of compounds based on a 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl methanone (B1245722) structure. nih.gov X-ray crystallography of one such analog, RO3201195, bound to p38α, revealed that its selectivity is partially due to a unique hydrogen bond between the inhibitor's exocyclic amine and the side chain of threonine 106 in the ATP-binding pocket. nih.gov This interaction, along with optimization of physicochemical properties, led to the identification of potent and orally bioavailable inhibitors. nih.gov Further studies on related chalcone (B49325) derivatives also confirmed p38α MAPK inhibition, with some compounds showing IC50 values in the sub-micromolar range. researchgate.net
EGFR: The 4-fluorophenyl pyrazole (B372694) moiety is a key structural feature in several potent EGFR inhibitors. dovepress.com One pyrazole derivative incorporating this group demonstrated significant cytotoxic activity against the MCF-7 breast cancer cell line (IC50 of 3.87 µM) and inhibited EGFR with an IC50 of 4.87 µM. dovepress.com Another pyrazolo[3,4-d]pyrimidine derivative containing the 4-fluorophenyl group showed even more potent EGFR inhibition at a sub-micromolar level (IC50 of 0.18 µM). dovepress.com These findings have encouraged the design of hybrid molecules, such as thiazolyl-pyrazolines with a 4-fluorophenyl substituent, to further explore their potential as EGFR-targeting anticancer agents. dovepress.com
Table 1: Inhibition of Kinases by this compound Analogs
| Compound Class | Target Kinase | IC50 Value | Reference |
|---|---|---|---|
| 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl methanone | p38 MAP Kinase | Potent, specific values not stated | nih.gov |
| Pyrazole-Chalcone Hybrid | p38α MAPK | 0.146 µM | researchgate.net |
| 4-fluorophenyl pyrazole derivative | EGFR | 4.87 µM | dovepress.com |
| 4-fluorophenyl pyrazolo[3,4-d]pyrimidine | EGFR | 0.18 µM | dovepress.com |
Glycosidase and Other Metabolic Enzyme Inhibition (e.g., α-glucosidase, α-amylase, DPP-4)
Derivatives of the pyrazole scaffold have been extensively studied as inhibitors of enzymes crucial to carbohydrate metabolism and glucose homeostasis, including α-glucosidase, α-amylase, and dipeptidyl peptidase-4 (DPP-4).
α-Glucosidase and α-Amylase: These enzymes are key targets for managing postprandial hyperglycemia. d-nb.infonih.govfrontiersin.org Pyrazole-phthalazine hybrids have been shown to be excellent inhibitors of yeast α-glucosidase, with many derivatives exhibiting significantly greater potency than the standard drug Acarbose. d-nb.info For instance, a methoxy-substituted derivative was found to be approximately 52-fold more potent than Acarbose, with an IC50 value of 13.66 ± 0.009 µM. d-nb.info Similarly, a series of dihydropyrazole derivatives demonstrated excellent to good inhibitory activity against α-amylase, with some compounds having IC50 values as low as 0.5509 µM, far exceeding the potency of Acarbose (IC50 = 73.12 µM) in the same study. acs.org The mechanism for these pyrazole-based inhibitors is often competitive. nih.gov
DPP-4: Inhibition of DPP-4 is a recognized therapeutic approach for type 2 diabetes. nih.govresearchgate.net New thiosemicarbazones incorporating a pyrazole ring have been developed as highly potent DPP-4 inhibitors. nih.gov One derivative, 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide, was identified as a particularly effective inhibitor with an IC50 value of 1.266 ± 0.264 nM, which is more potent than the well-known DPP-4 inhibitor sitagliptin (B1680988) (IC50 = 4.380 ± 0.319 nM). nih.gov Molecular docking studies suggest these compounds interact with key residues like Arg358 and Tyr666 in the enzyme's active site. researchgate.net
Table 2: Inhibition of Metabolic Enzymes by Pyrazole Analogs
| Compound Class | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| Pyrazole-phthalazine hybrid | α-glucosidase | 13.66 ± 0.009 µM | d-nb.info |
| Dihydropyrazole derivative | α-amylase | 0.5509 µM | acs.org |
| Pyrazole-thiosemicarbazone hybrid | DPP-4 | 1.266 ± 0.264 nM | nih.gov |
| Pyrazoline derivative | DPP-4 | 5.75 ± 0.35 µM | researchgate.net |
Inhibition of Bacterial Methionine Aminopeptidases (MetAPs)
Methionine aminopeptidases (MetAPs) are essential enzymes for bacterial survival, making them a promising target for novel antibiotics. nih.govresearchgate.net While direct inhibition data for this compound is not specified, various pyrazole and related heterocyclic motifs have been investigated as MetAP inhibitors. nih.gov The general strategy involves designing molecules that can chelate the dinuclear metal center in the enzyme's active site. nih.gov
In parallel, pyrazole derivatives containing a fluorophenyl group have been synthesized and shown to be potent growth inhibitors of drug-resistant bacterial strains. acs.org For example, a series of hydrazones derived from 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values as low as 0.39 to 0.78 μg/mL. acs.orgresearchgate.net These molecules were found to be non-toxic to human cells at their effective concentrations. acs.org Although the precise mechanism was not defined as MetAP inhibition in these studies, the potent antibacterial effect of this specific scaffold aligns with the broader investigation of pyrazoles as inhibitors of essential bacterial enzymes like MetAPs. acs.org
DNA Gyrase and Topoisomerase Inhibition Mechanisms
Bacterial DNA gyrase and topoisomerase are established targets for antibacterial agents. Research into pyrazole-based compounds has included screening for activity against these enzymes. In one study, a series of novel dibenzo[b,f]azepine derivatives were synthesized and evaluated for their topoisomerase II inhibitory activity. researchgate.net While not direct analogs of this compound, the study provides evidence that related heterocyclic structures can interfere with this enzyme class. Specifically, two compounds from the tested series showed significant inhibition of topoisomerase II at a concentration of 100 µM. researchgate.net This suggests that the pyrazole scaffold could be a valuable component in the design of new topoisomerase inhibitors.
Receptor Binding and Signaling Pathway Modulation (In Vitro and Theoretical)
Beyond direct enzyme inhibition, analogs of this compound have been designed and evaluated for their ability to bind to nuclear receptors and modulate their signaling pathways, with a particular focus on the estrogen receptor.
Estrogen Receptor Alpha (ERα) Binding Interactions
The estrogen receptor alpha (ERα) is a key target in the treatment of hormone-dependent breast cancer. The pyrazole scaffold has been identified as a promising framework for developing ligands that can interact with ERα. researchgate.netnih.gov
Molecular docking studies have been performed to predict the binding affinity of pyrazole derivatives to the ERα ligand-binding domain. A newly synthesized 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole was shown to have a high binding affinity for ERα, with a calculated binding energy of -10.61 Kcal/mol and an inhibition constant (Ki) of 16.71 nM. researchgate.netsemanticscholar.org This affinity is close to that of the native ligand 4-hydroxytamoxifen (B85900) (4-OHT). semanticscholar.org The docking model revealed that the compound's favorable binding is supported by interactions with key amino acid residues in the active site, including Arg394 and Glu353, which are also interaction points for 4-OHT. semanticscholar.org
Furthermore, structure-activity relationship studies have shown that incorporating a basic side chain onto the pyrazole core can convert an ER agonist into an antagonist or a selective estrogen receptor modulator (SERM). researchgate.net A pyrazole with a piperidinyl-ethoxy substituent at the C(5) phenyl group was found to bind to ERα with 20-fold higher affinity than to ERβ and acted as an antagonist on both receptors. researchgate.net These findings highlight the versatility of the fluorophenyl-pyrazole scaffold in designing specific modulators of ERα signaling. researchgate.netnih.gov
Table 3: Estrogen Receptor Alpha (ERα) Binding by a 4-Fluorophenyl Pyrazole Analog
| Compound | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | -10.61 | 16.71 nM | Arg394, Glu353 | semanticscholar.org |
Modulation of Cellular Growth and Apoptosis Pathways (e.g., p53, Caspase-3, AMPK, mTOR)
The tumor suppressor protein p53 is a central figure in cellular biology, orchestrating responses to various stress signals, including DNA damage, to regulate cell cycle arrest, apoptosis, and energy metabolism. nih.govresearchgate.net The activity of p53 is intricately linked with other signaling pathways, such as those involving the mammalian target of rapamycin (B549165) (mTOR) and AMP-activated protein kinase (AMPK). nih.gov p53 can inhibit the mTORC1 complex, a key regulator of cell growth and proliferation, through various transcriptional targets. nih.gov Furthermore, the induction of apoptosis, or programmed cell death, is a crucial mechanism for eliminating abnormal cells and is often mediated by a cascade of cysteine proteases known as caspases, with Caspase-3 serving as a key effector caspase. cu.edu.egfrontiersin.org
Derivatives of pyrazole and the closely related pyrazolines have demonstrated the ability to influence these pathways, suggesting a potential mechanism for their observed antiproliferative effects. researchgate.net Studies on various pyrazoline derivatives have shown that they can inhibit the proliferation of cancer cells by inducing apoptosis, which is characterized by the upregulation of pro-apoptotic proteins like Bax and effector caspases such as Caspase-3 and Caspase-9. cu.edu.eg For instance, certain pyrazolylpyrimidine derivatives were found to up-regulate Caspase 3/9 and the pro-apoptotic factor Bax, while down-regulating the anti-apoptotic factor Bcl-2 in colon cancer cell lines. cu.edu.eg
While direct studies on this compound's effect on these specific pathways are limited, research on analogous structures provides significant insights. For example, a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives were shown to inhibit Janus kinase (JAK) 2/3 and Aurora A/B kinases. nih.gov A lead compound from this series, 10e , not only exhibited potent cytotoxicity against leukemia and colon cancer cells but also down-regulated the phosphorylation of STAT3, STAT5, Aurora A, and Aurora B in a dose-dependent manner. nih.gov This inhibition of key signaling proteins led to cell cycle arrest in the G2 phase, demonstrating a clear mechanism for modulating cellular growth. nih.gov
The table below summarizes the activity of a representative pyrazole analog, highlighting its multi-targeted inhibitory action.
Table 1: Kinase Inhibition Profile of Pyrazole Derivative 10e
| Kinase Target | IC₅₀ (μM) | Cellular Effect |
|---|---|---|
| JAK2 | 0.166 | Down-regulation of STAT5 phosphorylation |
| JAK3 | 0.057 | Down-regulation of STAT5 phosphorylation |
| Aurora A | 0.939 | Down-regulation of Aurora A phosphorylation |
| Aurora B | 0.583 | Down-regulation of Aurora B phosphorylation |
Data sourced from a study on 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives. nih.gov
The interplay between these signaling molecules is complex. p53 can activate AMPK and inhibit mTOR, creating a cellular environment that is unfavorable for growth. nih.gov Synthetic drugs are actively being explored to target these p53-mediated pathways. nih.gov The ability of pyrazole analogs to interfere with such fundamental cellular processes underscores their potential as a scaffold for developing novel therapeutic agents.
DNA Cleavage Mechanisms
Beyond modulating signaling pathways, another mechanism by which pyrazole derivatives may exert their biological effects is through direct interaction with and cleavage of DNA. The ability of a compound to damage DNA is a key strategy in cancer therapy to halt the replication of rapidly dividing tumor cells.
Studies involving pyrazole-based ligands have demonstrated their capacity for DNA interaction and cleavage. For example, certain 1H-pyrazole-5-ol ligands have been synthesized and evaluated for their interaction with DNA and their ability to cleave pUC-19 plasmid DNA. evitachem.com Similarly, some fluorinated hydroxypyrazolines have been subjected to DNA fragmentation studies to assess their cytotoxic potential. researchgate.net
The mechanism of cleavage often involves the generation of reactive oxygen species (ROS) that can oxidize DNA bases and the deoxyribose backbone, leading to single-strand or double-strand breaks. The presence of a metal ion, often coordinated by the pyrazole ligand, can facilitate this process through Fenton-like reactions. While specific studies detailing the DNA cleavage mechanism of this compound are not prevalent, the established activity of its analogs suggests this as a plausible mode of action.
Theoretical Models of Biological Activity
To better understand the interaction of this compound and its analogs at a molecular level, researchers employ theoretical and computational models. These in-silico methods, including molecular docking and quantum chemical calculations, provide valuable insights into structure-activity relationships and potential biological targets. icm.edu.pl
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to predict the binding affinity and mode of interaction between a ligand, such as a pyrazole derivative, and a target protein's active site. For instance, docking studies on 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone suggested that the fluorine atom on the benzene (B151609) ring and the ethanone (B97240) group on the pyrazoline ring are crucial for binding to target proteins, potentially conferring inhibitory activity. researchgate.net Similarly, molecular modeling of the pyrazole derivative 10e suggested a binding mode similar to known multi-target kinase inhibitors. nih.gov
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to analyze the electronic properties of molecules. icm.edu.pl Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. icm.edu.pl A smaller energy gap suggests that the molecule is more reactive and can more easily participate in charge transfer interactions, which is often a feature of biologically active compounds. researchgate.net
Table 2: Calculated Quantum Chemical Properties for a Pyrazole Derivative
| Parameter | Value (eV) | Implication |
|---|---|---|
| E(HOMO) | -5.428 | Ionization Potential |
| E(LUMO) | -1.326 | Electron Affinity |
| Energy Gap (ΔE) | 4.102 | Chemical Reactivity |
| Electronegativity (χ) | 3.824 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.307 | Resistance to charge transfer |
| Electrophilicity Index (ω) | 3.169 | Electrophilic nature |
Data from DFT calculations on (5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-hydroxy-4-phenylpiperidin-1-yl)methanone. icm.edu.pl
Coordination Chemistry of 3 4 Fluorophenyl 1h Pyrazol 5 Ol As a Ligand
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with 3-(4-fluorophenyl)-1H-pyrazol-5-ol typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The pyrazol-5-ol ligand can exist in tautomeric forms, the keto and enol forms, which influences its coordination behavior. nih.gov The deprotonation of the hydroxyl group in the enol form or the acidic proton from the pyrazole (B372694) ring nitrogen allows the ligand to act as an anionic chelating agent.
Commonly, the synthesis is carried out under reflux conditions in solvents like ethanol (B145695) or methanol. tandfonline.comnih.gov For instance, the reaction of a pyrazole derivative with a metal salt such as copper(II) chloride dihydrate in a suitable solvent yields the corresponding metal complex. tandfonline.com The resulting complexes can then be characterized by various spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, UV-Vis spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, to elucidate the coordination mode of the ligand to the metal center.
In many pyrazolone-based complexes, the ligand coordinates to the metal center through the oxygen atom of the pyrazolone (B3327878) ring and the nitrogen atom of the azomethine group, acting as a bidentate chelating ligand. mdpi.com The presence of a 4-fluorophenyl group at the 3-position of the pyrazole ring in the title compound is expected to influence the electronic properties and potentially the crystal packing of its metal complexes due to the electron-withdrawing nature of fluorine.
| Complex | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Coordination Geometry | Reference |
|---|---|---|---|---|---|---|
| Bis(4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone)diaquacopper(II) | Not specified | Not specified | Not specified | Not specified | Octahedral | mdpi.com |
| Ni(CPTP)₂(C₂H₅OH)₂₂ (HCPTP = 1-(4-chlorophenyl)-3-phenyl-4-thenoyl-1H-pyrazol-5-ol) | Triclinic | P1̄ | Not specified | Not specified | Distorted Octahedral | researchgate.net |
| Dimeric Copper(II) complex with 3-methyl-5-phenyl-1H-pyrazole | Not specified | Not specified | Not specified | Not specified | Dimeric in solid state | tandfonline.com |
| 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide | Monoclinic | C2/c | Not specified | Dihedral angle between pyrazole and two benzene (B151609) rings: 1.9(1)° and 55.9(6)° | Not applicable | mdpi.com |
Exploration of Catalytic Activities of Pyrazol-5-ol Metal Complexes in Organic Transformations
Metal complexes derived from pyrazol-5-ol ligands have emerged as promising catalysts in a variety of organic transformations, with a particular emphasis on oxidation reactions. rsc.orgmdpi.com The catalytic activity is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with the substrate and the oxidant. The nature of the pyrazole-based ligand, including its substituents, can significantly influence the catalytic efficiency and selectivity of the complex. mdpi.combohrium.com
Copper(II) complexes of pyrazole derivatives have been extensively studied as catalysts for the oxidation of various substrates. mdpi.combohrium.com For example, in situ prepared copper(II) complexes with pyrazole-based ligands have demonstrated catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of the catecholase enzyme. mdpi.com The catalytic efficiency in such reactions has been found to be dependent on factors like the nature of the solvent, the counter-ion of the copper salt, and the ligand-to-metal ratio. mdpi.combohrium.com
Furthermore, dimeric copper(II) complexes of pyrazole derivatives have been employed as catalysts for the selective oxidation of primary and secondary alcohols using hydrogen peroxide as a green oxidant. tandfonline.com These catalytic systems have shown high selectivity towards the formation of ketones from secondary alcohols and carboxylic acids from primary alcohols. tandfonline.com The catalytic oxidation of styrene (B11656) to benzaldehyde (B42025) has also been successfully achieved using copper(II) complexes of pyrazole-functionalized ligands, with high yields and selectivity. rsc.org
While direct catalytic studies on metal complexes of this compound are limited in the available literature, the existing research on analogous compounds strongly suggests their potential as effective catalysts. The presence of the electron-withdrawing 4-fluorophenyl group could modulate the Lewis acidity of the metal center, thereby influencing the catalytic activity. Further research is warranted to explore the full catalytic potential of these specific complexes in various organic transformations.
rsc.org| Catalyst/Complex | Organic Transformation | Substrate | Product | Key Findings | Reference |
|---|---|---|---|---|---|
| In situ Cu(II) complexes with pyrazole-based ligands | Oxidation | Catechol | o-Quinone | Catalytic activity depends on solvent, counter-ion, and ligand-to-metal ratio. | mdpi.combohrium.com |
| Dimeric Cu(II) complexes of pyrazole derivatives | Oxidation | Primary and Secondary Alcohols | Carboxylic Acids and Ketones | High selectivity for ketones from secondary alcohols and carboxylic acids from primary alcohols. | tandfonline.com |
| Cu(II) complexes with pyrazole-functionalized 1,3,5-triazopentadiene | Peroxidative Oxidation | Styrene | Benzaldehyde | High yields (up to 80%) and selectivity (96%) for benzaldehyde. |
Applications in Materials Science and Advanced Organic Synthesis
Utilization as Chromophores for Non-Linear Optical (NLO) Applications
The quest for advanced materials with significant non-linear optical (NLO) properties for applications in photonics and optoelectronics has drawn attention to organic molecules with specific structural motifs. scirp.org The compound 3-(4-fluorophenyl)-1H-pyrazol-5-ol and its derivatives have been investigated as promising chromophores for such applications. researchgate.netnih.gov The NLO response in organic materials is often associated with molecules possessing a π-electron system coupled with electron-donating and electron-accepting groups, leading to a large molecular hyperpolarizability. researchgate.net
Derivatives of pyrazoline, a related structure, have been shown to exhibit second-order NLO properties. nih.gov The introduction of a fluorine atom on the phenyl ring of this compound can influence the electronic properties of the molecule, potentially enhancing its NLO characteristics. researchgate.net Computational studies, such as those employing Density Functional Theory (DFT), have been used to predict the NLO properties of related pyrazole (B372694) derivatives, indicating their potential as candidates for NLO materials. nih.gov
Research has shown that the hyperpolarizability (β0) of compounds containing the pyrazole framework can be significantly greater than that of urea, a standard reference material for NLO properties. nih.gov This suggests that materials based on this compound could be valuable for applications in optical communications and data processing. researchgate.net
Table 1: Non-Linear Optical (NLO) Properties of Related Pyrazole Derivatives
| Compound/Derivative | Method | Key Finding |
| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives | DFT Calculations | Hyperpolarizability (β0) values ranged from 5.21 × 10−30 to 7.26 × 10−30 esu, indicating potential as NLO materials. nih.gov |
| N-(3-fluorophenyl)naphthaldimine | Ab initio quantum mechanical calculations | The molecule might have microscopic NLO behavior with non-zero hyperpolarizability. researchgate.net |
| (Z)-2-(4-nitrophenyl)-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylonitrile | Experimental | Shows high NLO responses dependent on functionalization. nih.gov |
Development of Fluorescent Probes and Markers
The pyrazole scaffold is a core component in the design of various fluorescent molecules. encyclopedia.pub The inherent fluorescence of many pyrazole derivatives, including those based on the pyrazolo[3,4-b]quinoline system, makes them attractive for developing fluorescent probes and markers for biological imaging and sensing applications. mdpi.comscispace.com The photophysical properties of these compounds, such as their absorption and emission wavelengths, can often be tuned by modifying the substituents on the pyrazole ring. rsc.org
While direct studies on the fluorescence of this compound are not extensively detailed, the broader class of pyrazoline derivatives has gained attention for their desirable photophysical properties. researchgate.net The synthesis of various pyrazole-based fluorophores has been reported, demonstrating the versatility of this heterocyclic system in creating molecules with tailored emission characteristics. mdpi.comnih.govnih.gov For instance, pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties and good solid-state emission intensities. rsc.org
The development of donor-acceptor (D-π-A) fluorescent dyes often incorporates heterocyclic systems like pyrazole. beilstein-journals.org The electron-donating and accepting nature of different parts of the molecule can be modulated to achieve desired fluorescence outputs, including high quantum yields. nih.gov The synthesis of hybrid fluorophores containing a central pyrrole (B145914) core, a related five-membered heterocycle, has shown that grafting rigid and highly fluorescent moieties can lead to high fluorescence efficiency. nih.gov
Table 2: Photophysical Properties of Related Fluorescent Probes
| Fluorophore Class | Key Features | Potential Application |
| Pyrano[3,2-f] and [2,3-g]indoles | Moderate to high quantum yields (30-89%) and large Stokes shifts. mdpi.comnih.gov | Bioimaging |
| Pyrazolo[1,5-a]pyrimidines | Tunable photophysical properties and good solid-state emission. rsc.org | Organic materials, Chemosensors |
| Pyrrole/polycyclic aromatic hybrid fluorophores | High fluorescence efficiency (Φf > 0.99) with appropriate substitution. nih.gov | Organic Light Emitting Diodes (OLEDs) |
Pyrazol-5-ol as Directing and Transforming Groups in Complex Organic Synthesis
The pyrazole ring system has been recognized for its utility as both a directing and a transforming group in the intricate field of organic synthesis. mdpi.com This dual functionality allows for the regioselective functionalization of molecules and the subsequent conversion of the pyrazole moiety into other valuable chemical structures.
As a directing group, the pyrazole unit can guide the reaction to a specific position on a molecule, a crucial aspect in the synthesis of complex organic compounds. researchgate.net For example, pyrazole has been employed as a directing group in transition metal-catalyzed C-H activation reactions, enabling the selective functionalization of otherwise unreactive bonds. acs.org This strategy is highly valuable for the late-stage functionalization of drug candidates and natural products.
Furthermore, the pyrazol-5-ol moiety can act as a transforming group. After guiding a particular reaction, the pyrazole ring itself can be chemically modified or cleaved to introduce new functional groups or to construct different heterocyclic systems. This versatility adds to the synthetic utility of this compound, making it a valuable intermediate for the synthesis of a diverse range of target molecules. The synthesis of various pyrazole derivatives often involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648), a reaction that underscores the foundational role of pyrazole chemistry in building molecular complexity. academie-sciences.frnih.govrasayanjournal.co.innih.gov
Agrochemical Research and Mechanistic Insights
Herbicidal Mechanisms of Action
While specific herbicidal data for 3-(4-fluorophenyl)-1H-pyrazol-5-ol is not extensively documented in the reviewed literature, the broader class of 5-hydroxypyrazole derivatives is well-known for its herbicidal activity. clockss.org The primary mechanism for this class of compounds is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). clockss.org
HPPD is a key enzyme in the biochemical pathway responsible for the synthesis of plastoquinone (B1678516) and tocopherol in plants. Plastoquinone is an essential cofactor for the enzyme phytoene (B131915) desaturase, which is involved in the carotenoid biosynthesis pathway. By inhibiting HPPD, these pyrazole (B372694) herbicides disrupt carotenoid synthesis, leading to the photo-oxidation of chlorophyll. This results in the characteristic bleaching or whitening of plant tissues, followed by necrosis and death of the weed. clockss.org Several commercial herbicides, such as pyrasulfotole (B166964) and topramezone, are based on a 4-benzoyl-1-methylpyrazole scaffold with a hydroxyl group at the 5-position, which mimics the diketone moiety of other HPPD inhibitors. clockss.org Some pyrazole compounds are designed as pro-herbicides that are metabolized in the plant to the active 5-hydroxypyrazole form. clockss.org
Another potential herbicidal mechanism for pyrazole derivatives is the inhibition of transketolase (TK). bohrium.comacs.org TK is a critical enzyme in the Calvin cycle of photosynthesis. bohrium.comacs.org A study on a series of pyrazole amide derivatives found that some compounds displayed high inhibitory effects on the root growth of various weeds, and this activity was correlated with their ability to inhibit TK. bohrium.comacs.org Molecular docking studies suggested that these compounds bind within the active cavity of the TK enzyme. bohrium.com
Research has also explored modifying existing herbicides, like quinclorac, with pyrazole moieties. One such derivative, 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate, demonstrated excellent inhibitory effects against barnyard grass. nih.gov
Table 1: Herbicidal Activity of Select Pyrazole Derivatives
| Compound/Derivative Class | Target Weed(s) | Mechanism of Action | Efficacy | Reference(s) |
|---|---|---|---|---|
| 5-Hydroxypyrazole derivatives | Broadleaf and grass weeds | HPPD Inhibition | Causes bleaching and necrosis. clockss.org | clockss.org |
| Pyrazole amide derivatives (e.g., 6ba, 6bj) | Digitaria sanguinalis, Amaranthus retroflexus, Setaria viridis | Transketolase (TK) Inhibition | ~80-90% inhibition. bohrium.com | bohrium.comacs.org |
| 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (8l) | Barnyard grass (Echinochloa crus-galli) | Not specified | EC50 = 10.53 g/ha. nih.gov | nih.gov |
| Phenylpyridine-containing pyrazole derivatives (e.g., 6a, 6c) | Setaria viridis | Not specified | 50% inhibition at 150 g/ha. mdpi.com | mdpi.com |
Fungicidal Efficacy and Target Interactions
The pyrazole scaffold is a highly effective pharmacophore in the design of modern fungicides. mdpi.com Many pyrazole-based fungicides function by inhibiting the enzyme succinate (B1194679) dehydrogenase (SDH), also known as complex II in the mitochondrial respiratory chain. acs.orgnih.govacs.org SDH inhibitors (SDHIs) block cellular respiration in fungi, depriving them of energy and leading to their death. This class includes several major commercial fungicides like bixafen, isopyrazam, and penthiopyrad.
Research into novel pyrazole derivatives continues to yield compounds with significant fungicidal activity. For instance, a series of pyrazole amide and ester derivatives were synthesized and tested against various plant pathogens. acs.orgnih.gov One compound, II-5, showed a good inhibition rate against Physalospora piricola and appeared to cause damage to the fungal cell membranes and vacuoles. acs.orgnih.gov Other compounds from the same study, I-3 and I-4, were identified as potential SDH inhibitors against Alternaria sp. acs.orgnih.gov
Another study focused on pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety. researchgate.net These compounds displayed significant fungicidal activity, particularly against Valsa mali, Sclerotinia sclerotiorum, and Gaeumannomyces graminis var. tritici, the causal agent of take-all disease in wheat. researchgate.net The activity of some of these compounds against wheat take-all was comparable to the commercial fungicide pyraclostrobin. researchgate.net
The introduction of fluoro-substituted groups, such as the 4-fluorophenyl group in this compound, is a common strategy in agrochemical design. Fluorinated pyrazoles have demonstrated a wide range of biological activities, including antifungal properties against phytopathogenic fungi like Sclerotinia sclerotiorum and Fusarium culmorum. nih.gov
Table 2: Fungicidal Activity of Select Pyrazole Derivatives
| Compound/Derivative Class | Target Pathogen(s) | Mechanism of Action | Efficacy (at 100 mg/L unless noted) | Reference(s) |
|---|---|---|---|---|
| Pyrazole amide/ester derivatives | Physalospora piricola, Alternaria sp. | SDH Inhibition, Cell membrane damage | Good inhibition rate. acs.org | acs.orgnih.gov |
| Pyrazole-furan/pyrrole (B145914) carboxamides | Sclerotinia sclerotiorum, Rhizoctonia solani | SDH Inhibition | Activity comparable to thifluzamide. acs.org | acs.org |
| Pyrazole derivatives with 1,2,3,4-tetrahydroquinoline | Gaeumannomyces graminis var. tritici | Not specified | 94-100% inhibition at 16.7 µg/mL. researchgate.net | researchgate.net |
| p-Trifluoromethyl-phenyl substituted pyrazole (Compound 26) | Botrytis cinerea, Rhizoctonia solani, Valsa mali | Not specified | EC50 values of 1.6-2.4 µg/mL. mdpi.com | mdpi.com |
| Fluorinated 4,5-dihydro-1H-pyrazole derivatives | Sclerotinia sclerotiorum, Fusarium culmorum | Proteinase K Inhibition (predicted) | Up to 46.75% inhibition. nih.gov | nih.gov |
Insecticidal Activity and Molecular Targets
Pyrazole derivatives represent a significant class of insecticides, with fipronil (B1672679) being a prominent commercial example. researchgate.net These insecticides act on various molecular targets within the insect nervous system. A primary target for many pyrazole insecticides is the gamma-aminobutyric acid (GABA)-gated chloride channel. clockss.org By blocking this channel, these compounds cause hyperexcitation of the insect's central nervous system, leading to paralysis and death.
Another important target for pyrazole-based insecticides is the mitochondrial respiratory complex I. acs.org Tebufenpyrad and tolfenpyrad (B1681338) are commercial insecticides that act as complex I inhibitors, disrupting the energy production process in insects. nih.gov Research has focused on designing novel pyrazole-5-carboxamides that target this complex, showing good activity against a broad spectrum of pests including cotton bollworm (Helicoverpa armigera), bean aphid (Aphis craccivora), and spider mites (Tetranychus cinnabarinus). acs.orgnih.gov
Recent studies have explored new pyrazole structures with potent insecticidal properties. For example, pyrazole Schiff bases and amino acid-pyrazole conjugates have demonstrated excellent activity against termites and locusts, in some cases exceeding the efficacy of fipronil. nih.gov The introduction of halopyrazole groups to natural products like matrine (B1676216) has also been shown to significantly enhance insecticidal activity against pests such as the diamondback moth (Plutella xylostella). mdpi.com The 4-fluorophenyl moiety is a feature in some designed pyrazole-oxadiazole derivatives that have been docked with the acetylcholine (B1216132) receptor, indicating another potential mode of action for this class of compounds. researchgate.net
Table 3: Insecticidal Activity of Select Pyrazole Derivatives
| Compound/Derivative Class | Target Pest(s) | Molecular Target | Efficacy | Reference(s) |
|---|---|---|---|---|
| Fiproles (e.g., Fipronil) | Various insects | GABA-gated chloride channel blocker | Widely used commercial insecticide. clockss.org | clockss.org |
| Pyrazole-5-carboxamides (e.g., Tebufenpyrad) | Mites, various insects | Mitochondrial Complex I Inhibition | Commercial acaricide/insecticide. acs.orgnih.gov | acs.orgnih.gov |
| Pyrazole Schiff bases (e.g., 3f) | Termites | Not specified | LC50 = 0.001 µg/mL. nih.gov | nih.gov |
| Amino acid-pyrazole conjugates (e.g., 6h) | Locusts | Not specified | LC50 = 47.68 µg/mL. nih.gov | nih.gov |
| Halopyrazole matrine derivatives | Plutella xylostella, Mythimna separata | Not specified | Up to 100% mortality at 1.0 mg/mL. mdpi.com | mdpi.com |
| Pyrazoles with 4,5-dihydrooxazole (e.g., IIi) | Spider mite (Tetranychus cinnabarinus) | Not specified | 95% miticidal and ovicidal activity at 200 mg/kg. nih.gov | nih.gov |
Future Research Trajectories and Interdisciplinary Opportunities
Innovations in Regioselective Synthesis and Fluorination Strategies
The precise control over the arrangement of substituents on the pyrazole (B372694) core is paramount for tuning biological activity. Future synthetic research will likely prioritize the development of more efficient and highly regioselective methodologies.
Current methods for pyrazole synthesis, such as the condensation of β-dicarbonyl compounds with hydrazines, can sometimes yield mixtures of isomers. mdpi.commdpi.com Innovations are geared towards achieving superior regioselectivity. For instance, the use of aprotic dipolar solvents like N,N-dimethylacetamide in the cyclocondensation of aryl hydrazines with 1,3-diketones has been shown to produce 1,3-substituted arylpyrazoles with high regioselectivity, often greater than 99.8:0.2 in favor of the desired isomer. mdpi.commdpi.com Similarly, the 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes offers a mild and versatile route to selectively synthesize 3,4-diaryl-1H-pyrazoles, with the regioselectivity confirmed through advanced NMR techniques and DFT calculations. rsc.org Future work could expand upon these principles, exploring novel catalysts and solvent systems to control the reaction outcomes with even greater precision for compounds like 3-(4-fluorophenyl)-1H-pyrazol-5-ol.
"Late-stage" fluorination, the introduction of fluorine atoms into a pre-formed molecule, is a critical strategy in medicinal chemistry. worktribe.com Research into novel fluorinating agents and techniques continues to be a priority. The use of electrophilic fluorinating agents, such as SelectfluorTM, has led to the synthesis of novel 4,4-difluoro-1H-pyrazole systems. worktribe.comthieme-connect.de Studies show that the initial fluorination of diarylpyrazole substrates with SelectfluorTM occurs selectively at the 4-position, which can be followed by a second fluorination at the same site. worktribe.comthieme-connect.de Future investigations could focus on refining these methods to achieve mono- or di-fluorination as desired, and exploring other advanced fluorinating reagents to create a wider array of fluorinated pyrazole analogues with potentially enhanced biological properties. scispace.comresearchgate.net
Advanced Computational Design for Enhanced Selectivity and Efficacy
The integration of computational chemistry into the drug discovery pipeline has become indispensable for designing molecules with improved potency and selectivity. For pyrazole derivatives, methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are paving the way for targeted drug design. plos.orgnih.gov
3D-QSAR studies have been successfully employed to guide the modification of pyrazole-based compounds to enhance their inhibitory activity. plos.org By building a computational model that correlates the three-dimensional properties of molecules with their biological activity, researchers can predict the potency of novel, unsynthesized compounds. researchgate.netresearchgate.net This approach allows for the rational design of derivatives with optimized substituents to maximize interaction with a biological target. For example, QSAR models have been used to guide the synthesis of 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives as potent B-Raf kinase inhibitors. plos.org
Molecular docking simulations provide insights into how a ligand, such as a this compound derivative, might bind to the active site of a target protein. researchgate.netsemanticscholar.org This technique can predict the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. semanticscholar.org For instance, docking studies on a related fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, identified potential interactions with amino acid residues Arg394 and Glu353 in the active site of the human estrogen receptor alpha (ERα), suggesting its potential as an anti-breast cancer agent. semanticscholar.org In another study, modeling helped redesign N-(3-(3-alkyl-1H-pyrazol-5-yl)phenyl)-aryl amide derivatives to improve hydrogen bonding with the hinge region of BRAF and CRAF kinases, aiming for enhanced potency and selectivity. nih.gov Future computational efforts will likely involve more sophisticated techniques, such as molecular dynamics simulations and free energy calculations, to provide a more dynamic and accurate picture of ligand-receptor interactions, further refining the design of next-generation pyrazole-based therapeutics.
| Derivative Class / Compound | Computational Method | Biological Target | Key Finding / Prediction | Reference |
| 2-(1,3-diaryl- 4,5-dihydro-1H-pyrazol-5-yl)phenol | 3D-QSAR & Molecular Docking | B-Raf Kinase | Model guided the design of more potent inhibitors by suggesting modifications, such as adding an ortho-hydroxyl group. | plos.org |
| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Molecular Docking | Human Estrogen Receptor Alpha (ERα) | Predicted a binding affinity of -10.61 Kcal/mol, suggesting potential as an ERα inhibitor for anti-breast cancer applications. | semanticscholar.org |
| 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone | Molecular Docking | Triosephosphate Isomerase (TPII) | The fluorine atom and ethanone (B97240) group were identified as crucial for binding, suggesting potential as an anti-neoplastic agent. | researchgate.net |
| 3-carbonyl-5-phenyl-1H-pyrazole | Molecular Modeling | BRAFV600E and CRAF Kinases | Design of new derivatives with an extra hydrogen bond to hinge residues (Cys 532, Thr529) to enhance potency and selectivity. | nih.gov |
| (Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one | Molecular Docking | hGLUT1 | The presence of fluorine at both meta and para positions was found to increase binding affinity. | mdpi.com |
Identification of Novel Biological Targets and Mechanistic Pathways
While pyrazole derivatives are known to interact with a range of targets, there remains a vast, unexplored landscape of potential biological applications. mdpi.comnih.govglobalresearchonline.net Future research will undoubtedly focus on identifying novel protein targets and elucidating the downstream mechanistic pathways through which compounds like this compound exert their effects.
The existing body of research shows that pyrazole-based structures can modulate the activity of various enzymes and receptors. They have been investigated as inhibitors of kinases like B-Raf and mitogen-activated protein kinase 14, which are critical components of cell signaling pathways implicated in cancer. plos.orgnih.govdrugbank.com Other identified targets include monoamine oxidases (MAOs), cannabinoid receptors (CB1), and the human estrogen receptor alpha (ERα). semanticscholar.orgnih.gov
The next frontier lies in using advanced chemical biology and proteomic approaches to cast a wider net for potential binding partners. Techniques such as activity-based protein profiling (ABPP) and thermal proteome profiling (TPP) can be used to identify the direct cellular targets of this compound and its analogs in an unbiased manner within a complex biological system. Once novel targets are identified, subsequent research can focus on validating these interactions and unraveling the precise mechanism of action. This could involve detailed biochemical assays, structural biology studies to solve the co-crystal structure of the compound bound to its target, and cellular studies to map the downstream signaling consequences of target engagement. Such investigations could reveal entirely new therapeutic indications for this class of compounds, expanding their utility far beyond their currently understood applications. novapublishers.com
Q & A
Q. What are the common synthetic strategies for preparing 3-(4-fluorophenyl)-1H-pyrazol-5-ol derivatives?
Answer: Derivatives are synthesized via condensation reactions between fluorophenyl-substituted precursors and heterocyclic intermediates. For example:
- Conventional methods involve refluxing reactants in polar solvents (e.g., ethanol or DMSO) with acid/base catalysts. Substituted pyrazolones are formed by reacting 4-fluorophenyl hydrazines with β-keto esters or ketones .
- Non-conventional methods , such as microwave-assisted synthesis, reduce reaction times and improve yields (e.g., synthesizing trifluoromethyl-substituted pyrazolones under controlled irradiation) .
Key intermediates are characterized via 1H-NMR (e.g., δ 4.0 ppm for OCH3 groups) and melting point analysis (e.g., 278–279°C for crystalline products) .
Q. How is the molecular structure of this compound confirmed experimentally?
Answer: Structural validation employs:
- Single-crystal X-ray diffraction (SC-XRD): The SHELX software suite refines crystallographic data, resolving bond lengths (e.g., mean C–C = 0.004 Å) and angles. For example, monoclinic systems (space group P21/c) with Z = 4 are common for fluorophenyl-pyrazole derivatives .
- NMR spectroscopy: Distinct proton environments are identified, such as aromatic protons (δ 7.2–8.0 ppm) and methylene/methyl groups (δ 2.0–4.0 ppm) .
- FT-IR spectroscopy: Stretching vibrations for C–F (1100–1250 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm functional groups .
Q. What role does the 4-fluorophenyl substituent play in the compound’s physicochemical properties?
Answer: The electron-withdrawing fluorine enhances:
- Lipophilicity and metabolic stability via reduced oxidative metabolism .
- Electronic effects: Fluorine’s inductive effect polarizes the pyrazole ring, influencing reactivity in nucleophilic substitutions (e.g., leaving group efficiency in protease inhibitors) .
- Crystal packing: Fluorine participates in weak intermolecular interactions (e.g., C–H···F hydrogen bonds), stabilizing lattice structures .
Advanced Research Questions
Q. What challenges arise in crystallographic analysis of this compound derivatives, and how are they resolved?
Answer: Common challenges include:
- Twinning or disordered crystals: Addressed using SHELXL’s TWIN/BASF commands to refine occupancy ratios .
- High thermal motion: Low-temperature data collection (e.g., 173 K) minimizes atomic displacement errors .
- Validation: Tools like PLATON check for missed symmetry and validate hydrogen-bonding networks (e.g., R factor < 0.06 for high-quality data) .
Q. How can conflicting spectroscopic or biological data from different synthetic routes be systematically analyzed?
Answer:
- Comparative NMR/X-ray analysis: Identify regioisomeric byproducts (e.g., 1,3- vs. 1,5-substituted pyrazoles) that arise from varying reaction conditions .
- Enzymatic assays: Test biological activity variations (e.g., IC50 values against SARS-CoV-2 Mpro) to correlate substituent effects with potency .
- DFT calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity differences between trifluoromethyl and difluorophenyl analogs .
Q. What methodologies are used to evaluate the biological activity of this compound derivatives?
Answer:
- Fluorescence-based enzymatic assays: Monitor protease inhibition (e.g., SARS-CoV-2 Mpro) using quenched fluorescent substrates (e.g., DABCYL-EDANS systems) .
- Molecular docking: Simulate binding interactions (e.g., pyrazole–triazole motifs with active-site residues) using software like AutoDock Vina .
- In vitro cytotoxicity screening: Assess selectivity via cell viability assays (e.g., IC50 > 50 µM for non-target cells) .
Q. How do computational methods like DFT and MD simulations enhance understanding of this compound’s reactivity?
Answer:
- DFT studies: Optimize geometries and calculate electrostatic potential maps (e.g., MEP analysis) to predict nucleophilic/electrophilic sites .
- MD simulations: Track dynamic behavior (e.g., ligand–protein binding stability over 100 ns trajectories) to validate docking results .
- NBO analysis: Quantify hyperconjugative interactions (e.g., LP(O) → σ*(N–H)) to explain intramolecular charge transfer .
Q. What strategies ensure the purity and stability of this compound during storage?
Answer:
- Chromatographic purification: Use reverse-phase HPLC with C18 columns (e.g., acetonitrile/water gradients) to isolate >95% pure fractions .
- Stability testing: Monitor degradation under accelerated conditions (40°C/75% RH) via LC-MS to identify hydrolytic or oxidative byproducts .
- Cryopreservation: Store crystalline samples at –20°C in inert atmospheres to prevent hydration or photodegradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
